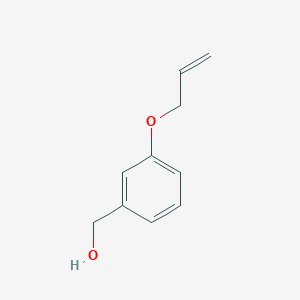

(3-(Allyloxy)phenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-prop-2-enoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-6-12-10-5-3-4-9(7-10)8-11/h2-5,7,11H,1,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFMBOJMKSQRJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651112 | |

| Record name | {3-[(Prop-2-en-1-yl)oxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34905-07-2 | |

| Record name | {3-[(Prop-2-en-1-yl)oxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3-(Allyloxy)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways to (3-(Allyloxy)phenyl)methanol, a valuable building block in organic synthesis and drug discovery. The document delves into the prevalent Williamson ether synthesis, offering a detailed experimental protocol, mechanistic insights, and considerations for scalability and purity.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₀H₁₂O₂ and CAS number 34905-07-2, is a key intermediate in the synthesis of a variety of more complex molecules.[1] Its structure, featuring a reactive benzyl alcohol and an allyl ether, allows for diverse chemical transformations. The allyl group serves as a versatile protecting group for the phenolic hydroxyl, which can be removed under specific conditions, or it can participate in various reactions itself. The primary alcohol functionality provides a handle for oxidation, esterification, or conversion to a leaving group for nucleophilic substitution.

Primary Synthesis Pathway: The Williamson Ether Synthesis

The most common and efficient method for the preparation of this compound is the Williamson ether synthesis. This venerable yet highly effective reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of 3-hydroxybenzyl alcohol attacks an allyl halide, typically allyl bromide.

Reaction Mechanism

The reaction proceeds via a two-step mechanism. First, a base is used to deprotonate the phenolic hydroxyl group of 3-hydroxybenzyl alcohol, forming a more nucleophilic phenoxide ion. In the second step, this phenoxide acts as a nucleophile and attacks the electrophilic carbon of the allyl halide in an Sₙ2 reaction, displacing the halide and forming the ether linkage.

Figure 1: Mechanism of the Williamson Ether Synthesis for this compound.

Causality Behind Experimental Choices

The choice of base and solvent is critical for the success of the Williamson ether synthesis.

-

Base Selection: A moderately strong base is required to deprotonate the phenol without causing side reactions with the benzyl alcohol or the allyl bromide. Potassium carbonate (K₂CO₃) is a common and effective choice as it is strong enough to deprotonate the phenol but generally does not promote elimination reactions with the allyl bromide. Stronger bases like sodium hydride (NaH) can also be used, but require anhydrous conditions and careful handling.

-

Solvent Selection: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone is typically employed. These solvents are capable of dissolving the ionic phenoxide intermediate and do not participate in the reaction. Acetone is a good choice due to its lower boiling point, which facilitates its removal during workup.

Detailed Experimental Protocol

This protocol provides a reliable method for the synthesis of this compound.

Materials:

-

3-Hydroxybenzyl alcohol

-

Allyl bromide

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzyl alcohol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

-

Addition of Allyl Bromide: While stirring the mixture, add allyl bromide (1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a pure product.

Figure 2: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The structure and purity of the synthesized product should be confirmed by spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the allylic protons (multiplet around 6.0 ppm, doublets around 5.3-5.4 ppm, and a doublet around 4.5 ppm), the benzylic CH₂ protons (singlet around 4.6 ppm), the aromatic protons (multiplets in the range of 6.8-7.3 ppm), and the hydroxyl proton (a broad singlet). |

| ¹³C NMR | Resonances for the allylic carbons (around 133, 118, and 69 ppm), the benzylic carbon (around 65 ppm), and the aromatic carbons (in the region of 113-159 ppm). |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the product (164.20 g/mol ). |

Potential Side Reactions and Considerations for Scalability

While the Williamson ether synthesis is generally robust, some side reactions can occur:

-

C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atom. While O-alkylation is generally favored, some C-alkylation of the aromatic ring can occur, leading to the formation of allyl-substituted phenols. The choice of solvent and counterion can influence the O/C alkylation ratio.

-

Elimination: Although less common with primary halides like allyl bromide, elimination reactions to form dienes can be a competing pathway, especially with stronger bases or at higher temperatures.

For industrial-scale synthesis, several factors need to be considered:

-

Cost and Availability of Reagents: 3-Hydroxybenzyl alcohol and allyl bromide are readily available and relatively inexpensive.

-

Reaction Conditions: The reaction can be run at moderate temperatures and atmospheric pressure, which is advantageous for large-scale production.

-

Workup and Purification: The workup procedure is straightforward. However, large-scale chromatographic purification can be costly and time-consuming. Alternative purification methods such as distillation or crystallization should be explored for industrial applications.

-

Green Chemistry Approaches: To improve the environmental footprint of the synthesis, solvent-free methods or the use of greener solvents should be considered. Microwave-assisted synthesis can also be explored to reduce reaction times and energy consumption.[2][3]

Alternative Synthesis Pathways

While the Williamson ether synthesis is the most common method, other approaches for O-allylation of phenols exist, such as the Mitsunobu reaction or palladium-catalyzed allylation. However, these methods often require more expensive reagents and stricter reaction conditions, making the Williamson ether synthesis the preferred choice for both laboratory and industrial-scale production of this compound.

Conclusion

The synthesis of this compound is most effectively achieved through the Williamson ether synthesis, a reliable and scalable method. By carefully selecting the base and solvent, and controlling the reaction conditions, high yields of the desired product can be obtained. This guide provides a solid foundation for researchers and drug development professionals to successfully synthesize and characterize this important chemical intermediate.

References

-

Royal Society of Chemistry. (n.d.). General experimental procedure and spectroscopic data of products. Retrieved from [Link]

-

ResearchGate. (n.d.). High resolution NMR spectra of as-prepared samples. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Retrieved from [Link]

-

Universitat de Barcelona. (2017). A mild procedure for the synthesis of allyl and benzyl α-hydroxyesters using O-allyl(benzyl)-N,N'-dicyclohexylisourea. Retrieved from [Link]

-

Universitat de Barcelona. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]

-

YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Retrieved from [Link]

-

International Journal of Chemical Studies. (2017). Green methods for synthesis of various Heterocycles: Sustainable approach. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Green Chemistry Techniques for Sustainable Pharmaceutical Synthesis. Retrieved from [Link]

Sources

An In-depth Technical Guide to (3-(Allyloxy)phenyl)methanol: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of (3-(Allyloxy)phenyl)methanol (CAS No: 34905-07-2), a bifunctional organic building block with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, reactivity, and potential applications.

Introduction: A Versatile Bifunctional Building Block

This compound is an aromatic compound featuring two key functional groups: a primary alcohol (hydroxymethyl group) and an allyl ether. This unique combination makes it a valuable intermediate for the synthesis of more complex molecules. The hydroxyl group provides a handle for esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid. Simultaneously, the allyl group can participate in a variety of reactions, including addition reactions, olefin metathesis, and palladium-catalyzed cross-coupling reactions. The strategic placement of these functionalities on the phenyl ring allows for the controlled introduction of diverse chemical motifs, a critical aspect in the design of novel therapeutic agents and functional materials.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | PubChem[1] |

| Molecular Weight | 164.20 g/mol | PubChem[1] |

| IUPAC Name | (3-(prop-2-en-1-yloxy)phenyl)methanol | PubChem[1] |

| CAS Number | 34905-07-2 | PubChem[1] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred from similar structures |

| Boiling Point | Not reported | |

| Melting Point | Not reported | |

| XLogP3 | 1.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

Structure:

Sources

An In-Depth Technical Guide to (3-(Allyloxy)phenyl)methanol (CAS: 34905-07-2): Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of (3-(Allyloxy)phenyl)methanol, a versatile chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's fundamental properties, a robust synthetic protocol, rigorous analytical characterization, and its potential applications as a molecular building block.

Core Compound Identity and Physicochemical Properties

This compound, registered under CAS Number 34905-07-2 , is an aromatic alcohol and ether.[1][2] Its structure features a benzyl alcohol core with an allyloxy substituent at the meta (3-) position. This unique combination of a reactive hydroxyl group and a versatile allyl group makes it a valuable precursor in multi-step organic synthesis.

The fundamental properties of this compound are critical for its application in experimental design, influencing factors such as solvent selection, reaction conditions, and purification strategies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 34905-07-2 | PubChem[1] |

| Molecular Formula | C₁₀H₁₂O₂ | PubChem[1] |

| Molecular Weight | 164.20 g/mol | PubChem[1] |

| IUPAC Name | (3-prop-2-enoxyphenyl)methanol | PubChem[1] |

| Synonyms | 3-Allyloxybenzyl alcohol, [3-(Allyloxy)phenyl]methanol | PubChem[1] |

| XLogP3 | 1.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 4 | Hit2Lead[2] |

| Exact Mass | 164.083729621 Da | PubChem[1] |

Synthesis Protocol: Williamson Ether Synthesis

The most direct and reliable method for preparing this compound is via the Williamson ether synthesis. This classic nucleophilic substitution reaction is well-established for forming ethers.

Causality of Experimental Design: The protocol is designed around the reaction between the alkoxide of 3-hydroxybenzyl alcohol and allyl bromide. 3-Hydroxybenzyl alcohol is selected as the starting material, as its phenolic hydroxyl group is significantly more acidic than its benzylic alcohol, ensuring selective deprotonation. A moderately strong base like potassium carbonate is sufficient to form the phenoxide nucleophile without affecting the less acidic benzylic alcohol. Acetone is chosen as the solvent due to its polarity, which facilitates the Sₙ2 reaction, and its appropriate boiling point for reflux conditions.

Sources

A Technical Guide to (3-(Allyloxy)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-(Allyloxy)phenyl)methanol is a mono-substituted benzyl alcohol and an allyl ether derivative that serves as a versatile chemical intermediate in organic synthesis. Its bifunctional nature, possessing both a reactive hydroxyl group and a modifiable allyl group, makes it a valuable building block for constructing more complex molecular architectures. This guide provides an in-depth overview of its chemical properties, a validated synthesis protocol, potential applications in medicinal chemistry, and essential safety protocols. The core objective is to equip researchers with the foundational knowledge required to effectively utilize this compound in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound is identified by the CAS number 34905-07-2.[1] Its fundamental properties, computed and compiled from authoritative chemical databases, are essential for experimental design, including solvent selection, reaction stoichiometry, and purification techniques.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 164.20 g/mol | PubChem[1] |

| Molecular Formula | C₁₀H₁₂O₂ | PubChem[1] |

| Exact Mass | 164.083729621 Da | PubChem[1] |

| IUPAC Name | (3-prop-2-enoxyphenyl)methanol | PubChem[1] |

| CAS Number | 34905-07-2 | PubChem[1] |

| SMILES | C=CCOC1=CC=CC(=C1)CO | PubChem[1] |

| XLogP3 | 1.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

Molecular Structure

The structure of this compound features a benzene ring substituted at the meta-position with an allyloxy group (-O-CH₂-CH=CH₂) and a hydroxymethyl group (-CH₂OH). This arrangement provides two key sites for chemical modification.

Caption: 2D structure of this compound.

Synthesis and Purification

The most direct and efficient synthesis of this compound is achieved via the Williamson ether synthesis.[2][3] This Sₙ2 reaction involves the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzyl alcohol to form an alkoxide, which then acts as a nucleophile to attack an allyl halide, such as allyl bromide.[4][5]

Causality: This method is preferred due to the high reactivity of the phenolic proton (pKa ≈ 10) compared to the benzylic alcohol proton (pKa ≈ 16), allowing for selective deprotonation and subsequent O-alkylation at the phenolic position under basic conditions.[6] Using a moderate base like potassium carbonate (K₂CO₃) ensures that only the more acidic phenol is deprotonated.[2]

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system where progress can be monitored at each stage.

-

Reagent Preparation:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxybenzyl alcohol (1.0 eq).

-

Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and a suitable volume of acetone (e.g., 15 volumes relative to the alcohol) to create a stirrable suspension.[6]

-

-

Reaction Execution:

-

Begin vigorous stirring. Add allyl bromide (1.2 eq) dropwise to the suspension at room temperature.

-

Heat the mixture to reflux (approx. 56°C for acetone) and maintain for 6-12 hours.

-

Trustworthiness Check: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase such as 3:1 Hexane:Ethyl Acetate. The disappearance of the starting material (3-hydroxybenzyl alcohol) and the appearance of a new, less polar spot indicates product formation.

-

-

Workup and Extraction:

-

After completion, cool the reaction mixture to room temperature.

-

Filter the solid K₂CO₃ and potassium bromide byproduct and wash the solid cake with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the resulting crude oil in ethyl acetate and transfer to a separatory funnel. Wash sequentially with water (2x) and brine (1x).[6] This step removes any remaining inorganic salts and water-soluble impurities.

-

-

Purification and Characterization:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude material using flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Combine the pure fractions (identified by TLC) and concentrate to yield this compound as a clear oil or solid.

-

Authoritative Grounding: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Applications in Drug Development & Medicinal Chemistry

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate for building more complex molecules.[7] Its value lies in the orthogonal reactivity of its two functional groups.

-

The Hydroxymethyl Group: This primary alcohol can be easily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group (e.g., a tosylate or halide) for subsequent nucleophilic substitution reactions. This makes it a handle for linking the core phenyl structure to other fragments.

-

The Allyl Ether Group: The allyl group is a versatile functional moiety in medicinal chemistry.

-

Claisen Rearrangement: Upon heating, allyl phenyl ethers undergo a[8][8]-sigmatropic rearrangement to form ortho-allyl phenols.[4][8] This reaction is a powerful tool for carbon-carbon bond formation and introducing functionality adjacent to the phenolic oxygen.

-

Bio-conjugation and Prodrugs: The terminal alkene of the allyl group can participate in various reactions, such as thiol-ene "click" chemistry, allowing for the conjugation of the molecule to proteins or other biomolecules.[9]

-

Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than an ester linkage, which can be advantageous in drug design.

-

Patents related to compounds with similar structures suggest their utility in developing novel therapeutics, although specific examples citing this compound directly are sparse.[10][11] The core structure is found in scaffolds used for developing inhibitors and modulators of various biological targets.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While detailed toxicological data for this specific compound is not thoroughly investigated, adherence to standard laboratory safety protocols for related aromatic alcohols and ethers is mandatory.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-retardant lab coat, and nitrile gloves. Handle the compound in a well-ventilated chemical fume hood.[2][8]

-

Handling: Avoid inhalation of vapors or dust and prevent contact with skin and eyes.[8] In case of contact, rinse the affected area thoroughly with water. If swallowed, seek immediate medical attention.[2]

-

Fire Safety: Keep away from heat, sparks, and open flames. Use dry chemical, CO₂, or foam extinguishers.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[2]

Conclusion

This compound is a foundational building block in synthetic organic chemistry with significant potential for application in drug discovery and development. Its straightforward synthesis via the Williamson ether reaction, coupled with the versatile reactivity of its hydroxyl and allyl ether moieties, allows for the creation of diverse and complex molecular structures. By understanding its fundamental properties and adhering to rigorous experimental and safety protocols, researchers can effectively leverage this compound to advance their scientific objectives.

References

- 1. This compound | C10H12O2 | CID 28065595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Allyl phenyl ether - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US5023269A - 3-aryloxy-3-substituted propanamines - Google Patents [patents.google.com]

- 11. CN105294567A - Substituted 3-fluorophenyl methanol compound, pharmaceutical composition and application - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structural Analysis of (3-(Allyloxy)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

(3-(Allyloxy)phenyl)methanol, a key organic intermediate, holds significant potential in the realms of medicinal chemistry and materials science. Its unique structural architecture, featuring a reactive benzyl alcohol moiety and a versatile allyl ether group, makes it a valuable synthon for the construction of complex molecular frameworks. This guide provides a comprehensive technical analysis of this compound, delving into its structural elucidation through modern spectroscopic techniques, outlining established synthetic protocols, and exploring its applications in the development of novel therapeutic agents. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical utility for researchers in the field.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₁₀H₁₂O₂, possesses a molecular weight of 164.20 g/mol .[1] Its structure is characterized by a benzene ring substituted at the meta-position with an allyloxy group (-OCH₂CH=CH₂) and a hydroxymethyl group (-CH₂OH).

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | PubChem[1] |

| Molecular Weight | 164.20 g/mol | PubChem[1] |

| IUPAC Name | (3-(prop-2-en-1-yloxy)phenyl)methanol | PubChem[1] |

| CAS Number | 34905-07-2 | PubChem[1] |

| Canonical SMILES | C=CCOC1=CC=CC(=C1)CO | PubChem[1] |

| InChI | InChI=1S/C10H12O2/c1-2-6-12-10-5-3-4-9(7-10)8-11/h2-5,7,11H,1,6,8H2 | PubChem[1] |

| XLogP3 | 1.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

Table 1: Physicochemical Properties of this compound.

The presence of both a hydrogen bond donor (hydroxyl group) and acceptors (ether and hydroxyl oxygens) influences its solubility and interaction with biological targets. The allyl group provides a reactive handle for further chemical modifications, such as cross-linking in polymer chemistry or metabolic transformations in biological systems.

Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of this compound: the Williamson ether synthesis followed by reduction, or the direct allylation of a di-substituted benzene derivative.

Route 1: Williamson Ether Synthesis and Subsequent Reduction

This is a robust and widely applicable two-step method.

Workflow for Synthesis Route 1:

Caption: Synthetic workflow for this compound via Williamson ether synthesis and reduction.

Experimental Protocol:

Step 1: Synthesis of 3-(Allyloxy)benzaldehyde

-

To a solution of 3-hydroxybenzaldehyde (1.0 eq.) in a suitable solvent such as acetone or DMF, add a base, typically potassium carbonate (K₂CO₃, 1.5 eq.). The base is crucial for deprotonating the phenolic hydroxyl group, thereby generating a phenoxide ion which is a potent nucleophile.

-

To this stirred suspension, add allyl bromide (1.2 eq.) dropwise at room temperature. The reaction is an Sₙ2 displacement where the phenoxide attacks the electrophilic carbon of allyl bromide, displacing the bromide ion.

-

The reaction mixture is typically stirred at room temperature or gently heated to ensure complete conversion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is worked up by filtering off the inorganic salts and removing the solvent under reduced pressure. The crude product is then purified, typically by column chromatography, to yield pure 3-(allyloxy)benzaldehyde.

Step 2: Reduction to this compound

-

Dissolve the 3-(allyloxy)benzaldehyde (1.0 eq.) in a protic solvent like methanol or ethanol. The choice of a protic solvent is important as it participates in the quenching step of the reaction.

-

Cool the solution in an ice bath and add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise.[2][3] NaBH₄ is a mild and selective reducing agent that will reduce the aldehyde to a primary alcohol without affecting the allyl ether or the aromatic ring.[2][3]

-

The reaction is stirred at 0 °C and then allowed to warm to room temperature until the starting material is consumed (monitored by TLC).

-

The reaction is quenched by the slow addition of water or dilute acid to destroy excess NaBH₄.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford this compound.

Route 2: Direct Allylation of 3-Hydroxybenzyl alcohol

This method offers a more direct approach, though chemoselectivity can be a concern.

Workflow for Synthesis Route 2:

Caption: Direct synthesis of this compound from 3-hydroxybenzyl alcohol.

Experimental Protocol:

-

In a similar setup to the Williamson ether synthesis described above, 3-hydroxybenzyl alcohol (1.0 eq.) is dissolved in a polar aprotic solvent like acetone.

-

A slight excess of a base such as potassium carbonate (1.1 eq.) is added to selectively deprotonate the more acidic phenolic hydroxyl group over the benzylic alcohol.

-

Allyl bromide (1.05 eq.) is added, and the reaction is stirred at room temperature. The progress is monitored by TLC to ensure the reaction proceeds to completion and to check for the formation of any di-allylated by-product.

-

Work-up and purification are performed as described in Route 1 to isolate the desired product.

Spectroscopic and Chromatographic Analysis

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural confirmation and purity assessment of this compound.

Workflow for Structural Analysis:

Sources

Spectroscopic Signature of (3-(Allyloxy)phenyl)methanol: A Predictive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(3-(Allyloxy)phenyl)methanol is a valuable intermediate in organic synthesis, finding applications in the development of novel pharmaceuticals and materials. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This technical guide provides a comprehensive analysis of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra, this guide leverages established spectroscopic principles and data from analogous compounds to offer a detailed predictive analysis, empowering researchers with the necessary benchmarks for the identification and characterization of this compound.

Introduction: The Structural Context

This compound, with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol , possesses a unique combination of functional groups that dictate its spectroscopic behavior.[1] The molecule comprises a meta-substituted benzene ring, a primary alcohol (-CH₂OH), and an allyl ether (-O-CH₂-CH=CH₂) moiety. Each of these components will give rise to characteristic signals in their respective spectroscopic analyses. Understanding the interplay of these functional groups is key to a complete interpretation of the spectral data.

To facilitate the discussion of the NMR data, the molecular structure with atom numbering is presented below.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, benzylic, and allylic protons. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz are summarized in the table below. These predictions are based on the analysis of similar structures such as 3-methoxybenzyl alcohol and allyl phenyl ether.[2][3][4]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -OH | ~2.0 - 3.0 | Singlet (broad) | - | 1H |

| -CH₂OH (H-7) | ~4.65 | Singlet | - | 2H |

| Ar-H (H-6) | ~7.28 | Triplet | J ≈ 7.8 | 1H |

| Ar-H (H-2, H-4, H-5) | ~6.85 - 7.00 | Multiplet | - | 3H |

| -O-CH₂- (H-8) | ~4.55 | Doublet of triplets | J ≈ 5.0, 1.5 | 2H |

| =CH- (H-9) | ~6.05 | Multiplet (ddt) | J ≈ 17.3, 10.5, 5.0 | 1H |

| =CH₂ (trans, H-10) | ~5.40 | Doublet of quartets | J ≈ 17.3, 1.5 | 1H |

| =CH₂ (cis, H-10) | ~5.28 | Doublet of quartets | J ≈ 10.5, 1.5 | 1H |

Causality Behind Predicted Shifts:

-

Aromatic Protons (H-2, H-4, H-5, H-6): The protons on the aromatic ring will appear in the range of 6.85-7.28 ppm. The electron-donating nature of the allyloxy and hydroxylmethyl groups will shield these protons relative to benzene (7.34 ppm). The triplet at ~7.28 ppm is assigned to H-6, which is coupled to the two neighboring aromatic protons. The remaining aromatic protons will likely appear as a complex multiplet.

-

Benzylic Protons (-CH₂OH, H-7): The methylene protons of the benzyl alcohol group are adjacent to an oxygen atom and an aromatic ring, leading to a downfield shift to approximately 4.65 ppm. Due to the absence of adjacent protons, this signal is expected to be a singlet.

-

Allyl Group Protons (H-8, H-9, H-10): The protons of the allyl group exhibit characteristic shifts and splitting patterns. The methylene protons adjacent to the ether oxygen (H-8) are deshielded and expected around 4.55 ppm, appearing as a doublet of triplets due to coupling with the vinyl proton (H-9) and the terminal methylene protons (H-10). The vinylic proton (H-9) will be the most downfield of the allyl group, around 6.05 ppm, and will show a complex splitting pattern (ddt) due to coupling with the cis and trans terminal protons and the adjacent methylene protons. The terminal vinyl protons (H-10) will appear as two distinct signals due to their different geometric environments (cis and trans to the C-C bond), with the trans proton typically being more downfield (~5.40 ppm) than the cis proton (~5.28 ppm).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The predicted chemical shifts are presented below, based on data from analogous compounds like 3-methoxybenzyl alcohol and allyl phenyl ether.[3][5][6]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | ~143.0 |

| C2 | ~114.5 |

| C3 | ~158.5 |

| C4 | ~119.5 |

| C5 | ~129.8 |

| C6 | ~113.0 |

| C7 (-CH₂OH) | ~65.0 |

| C8 (-O-CH₂-) | ~69.0 |

| C9 (=CH-) | ~133.0 |

| C10 (=CH₂) | ~117.5 |

Causality Behind Predicted Shifts:

-

Aromatic Carbons (C1-C6): The carbon attached to the oxygen of the ether (C3) will be the most downfield of the aromatic carbons (~158.5 ppm) due to the strong deshielding effect of the oxygen atom. The carbon bearing the hydroxymethyl group (C1) will also be downfield (~143.0 ppm). The other aromatic carbons will appear in the typical aromatic region of 113-130 ppm.

-

Benzylic Carbon (C7): The carbon of the hydroxymethyl group will be found around 65.0 ppm, a characteristic shift for benzylic alcohols.

-

Allyl Group Carbons (C8, C9, C10): The methylene carbon adjacent to the ether oxygen (C8) is expected at approximately 69.0 ppm. The vinylic carbons will be in the alkene region, with the internal carbon (C9) being more downfield (~133.0 ppm) than the terminal carbon (C10) (~117.5 ppm).

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are listed below.

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3500 - 3200 | Strong, Broad |

| C-H (sp² - Aromatic/Vinyl) | Stretching | 3100 - 3000 | Medium |

| C-H (sp³ - Alkyl) | Stretching | 3000 - 2850 | Medium |

| C=C (Alkene) | Stretching | 1650 - 1630 | Medium |

| C=C (Aromatic) | Stretching | 1600 and 1475 | Medium to Weak |

| C-O (Alcohol) | Stretching | 1260 - 1000 | Strong |

| C-O (Ether) | Stretching | 1250 - 1000 | Strong |

| =C-H (Alkene) | Bending (out-of-plane) | 1000 - 900 | Strong |

| C-H (Aromatic) | Bending (out-of-plane) | 900 - 675 | Strong |

Interpretation of Predicted IR Bands:

-

O-H Stretch: A prominent, broad absorption band is expected in the region of 3500-3200 cm⁻¹ due to the stretching vibration of the hydroxyl group of the primary alcohol. The broadness is a result of intermolecular hydrogen bonding.

-

C-H Stretches: The spectrum will show absorptions for both sp² and sp³ hybridized C-H bonds. The sp² C-H stretches of the aromatic ring and the vinyl group will appear just above 3000 cm⁻¹. The sp³ C-H stretches of the methylene groups will be found just below 3000 cm⁻¹.

-

C=C Stretches: Medium intensity peaks for the C=C stretching of the alkene and the aromatic ring are expected in the 1650-1475 cm⁻¹ region.

-

C-O Stretches: Strong absorption bands in the fingerprint region (1260-1000 cm⁻¹) will be indicative of the C-O stretching vibrations of the alcohol and the ether functional groups.

-

Out-of-Plane Bending: Strong bands in the 1000-675 cm⁻¹ region will correspond to the out-of-plane C-H bending vibrations of the alkene and the substituted benzene ring.

Mass Spectrometry (MS): Fragmentation and Molecular Ion Determination

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to the following key fragments.

Predicted Mass Spectrum Data:

| m/z | Predicted Fragment Ion | Interpretation |

| 164 | [C₁₀H₁₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 147 | [M - OH]⁺ | Loss of hydroxyl radical |

| 133 | [M - CH₂OH]⁺ | Loss of hydroxymethyl radical |

| 123 | [M - C₃H₅]⁺ | Loss of allyl radical |

| 107 | [C₇H₇O]⁺ | Benzylic cleavage |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 41 | [C₃H₅]⁺ | Allyl cation |

Predicted Fragmentation Pathway:

The fragmentation of this compound under EI-MS is expected to be initiated by the ionization of a lone pair electron on one of the oxygen atoms. The molecular ion (m/z 164) is expected to be observed. Key fragmentation pathways include:

-

Loss of Functional Groups: The molecule can readily lose the hydroxyl radical (m/z 147) or the entire hydroxymethyl radical (m/z 133).

-

Ether Cleavage: Cleavage of the allyl group is a likely fragmentation pathway, leading to the loss of an allyl radical (C₃H₅) to give a fragment at m/z 123, or the formation of an allyl cation at m/z 41.

-

Benzylic Cleavage: Cleavage of the C-C bond between the aromatic ring and the hydroxymethyl group can lead to the formation of a resonance-stabilized benzylic cation at m/z 107.

-

Formation of Tropylium Ion: Rearrangement of the benzylic cation can lead to the highly stable tropylium ion at m/z 91. Further fragmentation can result in the phenyl cation at m/z 77.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols: A General Guide

While this guide provides predicted data, the following are general, self-validating protocols for the acquisition of experimental spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of TMS as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Use a spectrometer with a field strength of 400 MHz or higher for better resolution.

-

Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

Process the data with appropriate software to determine chemical shifts, multiplicities, and coupling constants.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

-

Use a sufficient number of scans and a suitable relaxation delay to ensure quantitative accuracy if needed.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample holder (or pure KBr pellet).

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum should be reported in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable spectrum. Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to enhance the observation of the molecular ion.

-

Data Analysis: The resulting mass spectrum will be a plot of relative intensity versus the mass-to-charge ratio (m/z). The molecular ion peak and the fragmentation pattern should be analyzed to confirm the structure.

Conclusion

This technical guide provides a robust predictive framework for the spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, grounded in the analysis of analogous structures and fundamental spectroscopic principles, offer a reliable reference for researchers engaged in the synthesis and application of this compound. The provided experimental protocols outline a systematic approach to obtaining high-quality spectral data, ensuring confidence in the structural elucidation and purity assessment of this compound.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Methoxybenzyl alcohol. National Center for Biotechnology Information. [Link]

-

NIST. 3-Methoxybenzyl alcohol. NIST Chemistry WebBook. [Link]

-

SpectraBase. Allyl phenyl ether. [Link]

Sources

- 1. Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Allyl phenyl ether(1746-13-0) 1H NMR [m.chemicalbook.com]

- 3. 3-Methoxybenzyl alcohol | C8H10O2 | CID 81437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Allyl phenyl ether | C9H10O | CID 74458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Allyl phenyl ether(1746-13-0) 13C NMR spectrum [chemicalbook.com]

- 6. 3-Hydroxy-4-methoxybenzyl alcohol(4383-06-6) 13C NMR [m.chemicalbook.com]

An In-Depth Technical Guide to the Solubility Profile of (3-(Allyloxy)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of (3-(Allyloxy)phenyl)methanol, a key intermediate in various synthetic applications. In the absence of extensive empirical solubility data in publicly available literature, this document synthesizes theoretical predictions based on its physicochemical properties and the known behavior of structurally similar compounds. Furthermore, this guide offers detailed, field-proven experimental protocols for the precise determination of both thermodynamic and kinetic solubility, empowering researchers to generate robust and reliable data for their specific applications. The methodologies are presented with a focus on the underlying scientific principles, ensuring a deep understanding of the experimental choices and their implications for data quality and interpretation.

Introduction: Understanding the Significance of this compound

This compound, with the chemical formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol , is an aromatic alcohol that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a benzyl alcohol core modified with an allyloxy group at the meta position, imparts a unique combination of reactivity and physicochemical properties. The solubility of this compound is a critical parameter that dictates its handling, reaction conditions, purification strategies, and, in the context of pharmaceutical development, its potential formulation and bioavailability.

This guide is structured to provide a holistic understanding of the solubility of this compound. We will begin by examining its fundamental physicochemical properties, which are the primary determinants of its solubility. Subsequently, we will present a predicted solubility profile in a range of common laboratory solvents. The core of this document is dedicated to detailed experimental protocols, enabling researchers to meticulously and accurately determine the solubility of this compound in their own laboratory settings.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is paramount to predicting and interpreting its solubility. Key parameters for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | PubChem[1] |

| Molecular Weight | 164.20 g/mol | PubChem[1] |

| XLogP3 | 1.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Topological Polar Surface Area | 29.5 Ų | PubChem[1] |

| CAS Number | 34905-07-2 | PubChem[1] |

The XLogP3 value of 1.8 suggests that this compound has a moderate degree of lipophilicity. This indicates that it will likely exhibit solubility in a range of organic solvents. The presence of a hydroxyl group (one hydrogen bond donor) and two oxygen atoms (two hydrogen bond acceptors) allows for hydrogen bonding interactions, which will influence its solubility in protic solvents, including water.

Predicted Solubility Profile

Based on its structural features and physicochemical parameters, we can predict the solubility behavior of this compound in various solvents. The underlying principle of "like dissolves like" is a useful starting point.

Aqueous Solubility:

The presence of a hydroxyl group suggests some degree of water solubility. However, the aromatic ring and the allyl group contribute to the molecule's hydrophobicity. For a structural analogue, benzyl alcohol, the solubility in water is approximately 4 g/100 mL.[2][3][4] The addition of the allyloxy group, which is larger and more nonpolar than a hydrogen atom, is expected to decrease the aqueous solubility compared to benzyl alcohol. Therefore, this compound is predicted to be sparingly soluble to slightly soluble in water.

Organic Solvent Solubility:

Given its moderate XLogP3 value and the presence of both polar and nonpolar moieties, this compound is expected to be soluble to freely soluble in a variety of common organic solvents.

| Solvent | Predicted Solubility | Rationale |

| Methanol, Ethanol | Freely Soluble | The alcohol functionality of the compound will readily interact with these polar protic solvents through hydrogen bonding. |

| Acetone, Ethyl Acetate | Freely Soluble | These polar aprotic solvents can act as hydrogen bond acceptors and have sufficient polarity to dissolve the compound. |

| Dichloromethane, Chloroform | Soluble | These non-polar but polarizable solvents will effectively solvate the aromatic ring and the allyl group. |

| Toluene, Hexane | Sparingly Soluble to Insoluble | The polarity of the hydroxyl group will limit solubility in these non-polar hydrocarbon solvents. Toluene, being an aromatic solvent, may show slightly better solvation than hexane.[5] |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of compounds. |

| Diethyl Ether | Soluble | Ethers are good solvents for many organic compounds, and the allyloxy group is an ether functionality.[6] |

Experimental Determination of Solubility: A Practical Guide

To obtain precise and reliable solubility data, experimental determination is essential. This section provides detailed protocols for two widely accepted methods: the Shake-Flask method for thermodynamic solubility and a general approach for kinetic solubility.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

Before proceeding with experimental work, it is crucial to understand the difference between thermodynamic and kinetic solubility.[7][8][9]

-

Thermodynamic Solubility is the equilibrium solubility, representing the maximum amount of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution in equilibrium with the solid phase.[10] This is a fundamental property of the compound.

-

Kinetic Solubility is often measured in high-throughput screening settings and reflects the concentration of a compound when it first precipitates from a solution that was initially prepared from a stock solution (e.g., in DMSO).[10][11] This value can be influenced by the experimental conditions and may be higher than the thermodynamic solubility, representing a supersaturated state.[7][8]

For drug development and fundamental research, determining the thermodynamic solubility is often of greater importance as it reflects the true equilibrium state.

Protocol 1: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability.[10][12][13][14]

Principle: An excess amount of the solid compound is agitated in the solvent of interest for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined analytically.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, acetone)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator

-

Constant temperature incubator or water bath

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of vials (in triplicate for each solvent). "Excess" means that a visible amount of solid should remain at the end of the experiment. A starting point could be 10-20 mg of the compound in 1-2 mL of solvent.

-

Add the chosen solvent to each vial.

-

-

Equilibration:

-

Tightly cap the vials.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period. For thermodynamic equilibrium, 24 to 72 hours is often required. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration no longer increases).

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles. Alternatively, the samples can be centrifuged at high speed, and the supernatant carefully collected. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Using HPLC: [15][16][17][18][19]

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Develop a suitable HPLC method (e.g., reverse-phase C18 column, mobile phase of acetonitrile/water or methanol/water, UV detection at a wavelength where the compound has maximum absorbance).

-

Inject the standards to create a calibration curve (peak area vs. concentration).

-

Inject the filtered samples (appropriately diluted if necessary) and determine their concentration from the calibration curve.

-

-

Using UV-Vis Spectrophotometry: [20][21][22][23][24]

-

This method is suitable if this compound has a distinct chromophore and does not interfere with the solvent's absorbance.

-

Prepare a calibration curve by measuring the absorbance of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).

-

Measure the absorbance of the filtered samples (appropriately diluted if necessary) and calculate the concentration using the Beer-Lambert law and the calibration curve.

-

-

-

Data Analysis:

-

Calculate the average solubility and standard deviation from the triplicate measurements for each solvent.

-

Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or molarity).

-

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution becomes saturated and remains in equilibrium with the solid phase.

-

Prolonged Agitation: Allows sufficient time for the dissolution process to reach equilibrium.

-

Temperature Control: Solubility is temperature-dependent; maintaining a constant temperature is crucial for reproducibility.

-

Filtration/Centrifugation: Removes undissolved particles that would otherwise lead to an overestimation of the solubility.

-

Analytical Quantification: Provides a precise and accurate measurement of the dissolved solute concentration.

Diagram: Shake-Flask Method Workflow

Caption: Workflow for thermodynamic solubility determination using the shake-flask method.

Protocol 2: Kinetic Solubility Determination

Kinetic solubility is often determined in early drug discovery to quickly assess the solubility of compounds from a DMSO stock solution.

Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer, and the concentration at which precipitation occurs is determined.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well plates

-

Automated liquid handler (optional)

-

Plate reader capable of nephelometry (light scattering) or UV-Vis absorbance measurements

Procedure:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

-

Serial Dilution:

-

In a 96-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

-

Incubation and Measurement:

-

Incubate the plate at a controlled temperature (e.g., room temperature) for a shorter period than for thermodynamic solubility (e.g., 1-2 hours).

-

Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in scattering is observed indicates the kinetic solubility limit.

-

Alternatively, after incubation, the plates can be centrifuged to pellet the precipitate, and the concentration of the supernatant can be determined by UV-Vis spectroscopy.

-

Causality Behind Experimental Choices:

-

DMSO Stock: Allows for the rapid preparation of a range of concentrations in the aqueous buffer.

-

Short Incubation: This is a non-equilibrium measurement, so a shorter, defined time is used.

-

Nephelometry: Provides a rapid and sensitive method for detecting the formation of a precipitate.

Diagram: Kinetic vs. Thermodynamic Solubility

Sources

- 1. This compound | C10H12O2 | CID 28065595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 4. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Toluene - Wikipedia [en.wikipedia.org]

- 6. Ethers | Research Starters | EBSCO Research [ebsco.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. researchgate.net [researchgate.net]

- 9. ovid.com [ovid.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. bioassaysys.com [bioassaysys.com]

- 15. pharmaguru.co [pharmaguru.co]

- 16. researchgate.net [researchgate.net]

- 17. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 18. improvedpharma.com [improvedpharma.com]

- 19. sciforum.net [sciforum.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. solubilityofthings.com [solubilityofthings.com]

- 22. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Introduction: The Utility of a Versatile Benzyl Alcohol Derivative

An In-depth Technical Guide to (3-(Allyloxy)phenyl)methanol for Advanced Research & Development

This compound, identified by CAS Number 34905-07-2, is a substituted benzyl alcohol that serves as a valuable and versatile building block in modern organic synthesis.[1][2] Its unique bifunctional nature, possessing both a reactive hydroxyl group and a terminal alkene, makes it a strategic intermediate for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its commercial availability, quality control, synthesis, and safe handling, designed for researchers, scientists, and drug development professionals who require a reliable and well-characterized starting material.

Section 1: Commercial Availability and Procurement

This compound is readily available from several chemical suppliers, typically on a research scale. Procurement for larger-scale development or manufacturing may require custom synthesis inquiries. The compound is generally offered as a liquid with purity levels of 95% or higher.[3] When sourcing this material, it is critical to obtain a batch-specific Certificate of Analysis (CoA) to verify purity and identify any potential impurities that could impact downstream applications.

Table 1: Commercial Supplier Overview

| Supplier | CAS Number | Purity/Grade | Available Quantities |

| BLD Pharm | 34905-07-2 | Research Grade | Inquire for details[1] |

| ChemBridge | 34905-07-2 | 95% | 250 mg[3] |

| Aldlab Chemicals | 177837-80-8 | 95% | 1g, 5g[4] |

*Note: Aldlab Chemicals lists the related compound (3,5-bis(allyloxy)phenyl)methanol.[4] Researchers should ensure they are sourcing the correct mono-allyloxy variant.

Section 2: Physicochemical & Structural Properties

Understanding the fundamental properties of this compound is essential for its effective use in experimental design.

Table 2: Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 34905-07-2 | PubChem[2] |

| Molecular Formula | C₁₀H₁₂O₂ | PubChem[2] |

| Molecular Weight | 164.20 g/mol | PubChem[2] |

| IUPAC Name | (3-prop-2-enoxyphenyl)methanol | PubChem[2] |

| Appearance | Liquid | ChemBridge[3] |

| LogP | 1.80 | ChemBridge[3] |

Section 3: Synthesis Rationale and Quality Control

While commercially available, understanding the synthesis of this compound provides insight into potential impurities. A common and efficient method is the Williamson ether synthesis.

Proposed Synthetic Pathway

The synthesis involves the O-alkylation of 3-hydroxybenzyl alcohol with an allyl halide (e.g., allyl bromide) in the presence of a mild base.

Caption: Fig. 1: Williamson Ether Synthesis Pathway for this compound.

Causality Behind Experimental Choices:

-

Base Selection: A weak base like potassium carbonate (K₂CO₃) is preferred over strong bases like sodium hydride (NaH). This is because 3-hydroxybenzyl alcohol has two acidic protons (phenolic and benzylic). Using a strong base could lead to deprotonation at both sites, resulting in unwanted side products. K₂CO₃ is sufficiently basic to deprotonate the more acidic phenolic hydroxyl without significantly affecting the benzylic alcohol.

-

Solvent Choice: A polar aprotic solvent like acetone or acetonitrile is ideal. These solvents effectively dissolve the reactants but do not participate in the reaction, facilitating the Sₙ2 substitution mechanism.

Quality Control: A Self-Validating Analytical Workflow

To ensure the identity and purity of this compound, whether purchased or synthesized, a rigorous quality control workflow is mandatory.

Caption: Fig. 2: Quality Control & Validation Workflow for this compound.

Detailed Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This is the primary technique for structural confirmation. Key expected signals include:

-

A triplet for the terminal vinyl proton (~5.9-6.1 ppm).

-

Two doublets for the internal vinyl protons (~5.2-5.4 ppm).

-

A doublet for the allylic methylene protons adjacent to the ether oxygen (~4.5 ppm).

-

A singlet for the benzylic methylene protons (~4.6 ppm).

-

A multiplet for the aromatic protons.

-

A singlet/triplet for the hydroxyl proton (variable shift).

-

-

¹³C NMR: Confirms the carbon skeleton, with distinct peaks expected for the aromatic, benzylic, and allylic carbons.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

This technique is ideal for assessing purity and identifying volatile impurities. The mass spectrum should show a molecular ion peak (m/z) corresponding to 164.20. Potential impurities to screen for include unreacted 3-hydroxybenzyl alcohol or residual allyl bromide.

-

-

High-Performance Liquid Chromatography (HPLC):

-

For less volatile impurities, reverse-phase HPLC with UV detection is suitable. A gradient method using water and acetonitrile is typically effective for separating the product from starting materials and potential side products. The peak area percentage provides a quantitative measure of purity.

-

Section 4: Applications in Research and Development

The dual functionality of this compound makes it a strategic starting material.

-

Medicinal Chemistry: The allyl group can be further functionalized via reactions like epoxidation, dihydroxylation, or Heck coupling. The benzyl alcohol can be oxidized to an aldehyde for use in reductive amination or Wittig reactions, or converted to a leaving group for nucleophilic substitution.

-

Materials Science: It can be used in the synthesis of polymers and resins. For instance, it serves as a precursor for creating specialized photoinitiators used in dental adhesives, where the allyloxy group provides a site for further modification.[5]

Section 5: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection (safety glasses with side shields or goggles).[6][7] Work should be conducted in a well-ventilated area or under a chemical fume hood.[8]

-

Handling: Avoid breathing vapors or mists.[6] Do not ingest.[6] Wash hands thoroughly after handling.[6] Keep away from open flames, hot surfaces, and sources of ignition as the material is combustible.[6]

-

First Aid:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes.[6]

-

Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[6]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[6]

-

Ingestion: Do NOT induce vomiting. Drink plenty of water and seek immediate medical attention.[6][7]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][8] Keep away from heat, sparks, and flame.[6] The compound should be stored under an inert atmosphere if long-term stability is required.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[6][8]

Conclusion

This compound is a commercially accessible and highly functionalized building block with significant potential in drug discovery and materials science. Its procurement requires careful attention to supplier specifications and purity. A robust analytical workflow is essential to validate the material's identity and quality before its incorporation into synthetic routes. By adhering to the principles of safe handling and proper storage, researchers can effectively leverage this versatile compound to advance their scientific objectives.

References

- Aldlab Chemicals. (3,5-bis(allyloxy)phenyl)methanol.

- CymitQuimica. (2024, December 19). Safety Data Sheet.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28065595, this compound. [Link]

-

MDPI. (2022). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. [Link]

-

ResearchGate. (2010, March 3). Synthesis of bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide – a tailor-made photoinitiator for dental adhesives. [Link]

Sources

- 1. 34905-07-2|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | C10H12O2 | CID 28065595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hit2Lead | [3-(allyloxy)phenyl]methanol | CAS# 34905-07-2 | MFCD08753020 | BB-9071268 [hit2lead.com]

- 4. aldlab-chemicals_ (3,5-bis(allyloxy)phenyl)methanol [aldlab.com]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

The Synthetic Journey of (3-(Allyloxy)phenyl)methanol: A Keystone Intermediate in Chemical Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of versatile intermediates is paramount to the efficient construction of complex molecular architectures. (3-(Allyloxy)phenyl)methanol, a seemingly unassuming aromatic alcohol, has emerged as a valuable building block, prized for its dual functionality that allows for sequential and selective chemical transformations. This guide provides an in-depth exploration of the discovery, synthesis, and historical context of this important intermediate, offering practical insights and detailed protocols for its preparation and application. While a singular, seminal publication heralding its "discovery" is not apparent in the chemical literature—a testament to its likely origin as a logical extension of established synthetic methodologies—its significance is evident in its application as a precursor in diverse fields, particularly in the development of novel therapeutic agents.

The Genesis of this compound: A Tale of Selective Protection

The history of this compound is intrinsically linked to the development of selective protection strategies for polyfunctional molecules. Its logical precursor, 3-hydroxybenzyl alcohol, possesses two reactive hydroxyl groups with distinct chemical personalities: a phenolic hydroxyl and a primary benzylic alcohol. The phenolic hydroxyl is more acidic and therefore more readily deprotonated to form a nucleophilic phenoxide. This difference in reactivity is the cornerstone of the regioselective synthesis of this compound.

The most probable and widely employed route to this compound is the Williamson ether synthesis , a classic and robust method for forming ethers. In this reaction, the phenolic hydroxyl group of 3-hydroxybenzyl alcohol is selectively deprotonated with a suitable base to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking an allyl halide (typically allyl bromide) in an SN2 reaction to yield the desired product. The less acidic benzylic alcohol remains largely unreacted under these conditions, showcasing an elegant and practical application of fundamental organic chemistry principles.

A Deeper Dive into the Synthesis: Mechanism and Practical Considerations

The synthesis of this compound from 3-hydroxybenzyl alcohol is a prime example of chemoselective O-alkylation. The process can be broken down into two key mechanistic steps:

-

Deprotonation: A base is used to selectively deprotonate the more acidic phenolic hydroxyl group of 3-hydroxybenzyl alcohol, forming a sodium or potassium phenoxide intermediate.

-

Nucleophilic Substitution: The resulting phenoxide, a potent nucleophile, attacks the electrophilic carbon of the allyl halide, displacing the halide and forming the ether linkage.

Diagram of the Synthetic Pathway

Caption: Synthetic pathway for this compound via Williamson ether synthesis.

Experimental Protocol: A Generalized Procedure

The following is a generalized, yet detailed, protocol for the synthesis of this compound, compiled from analogous procedures in the chemical literature.

Materials:

-

3-Hydroxybenzyl alcohol

-

Allyl bromide

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzyl alcohol (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).

-

Add anhydrous acetone to the flask to create a stirrable suspension.

-

Slowly add allyl bromide (1.1 - 1.2 eq) to the mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Data Presentation: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| CAS Number | 34905-07-2 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not readily available |

| Solubility | Soluble in common organic solvents |

Applications in Drug Discovery and Beyond: A Versatile Scaffold

The utility of this compound lies in its two distinct functional handles, which can be further elaborated to construct more complex molecules. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or converted into a leaving group for nucleophilic substitution. The allyl group, on the other hand, can undergo a variety of transformations, including isomerization, oxidation, and metathesis reactions.

This versatility makes this compound a valuable intermediate in the synthesis of a wide range of compounds, including:

-

Pharmaceutical Ingredients: It serves as a precursor for the synthesis of various biologically active molecules. The allyloxy group can act as a key pharmacophore or be modified to tune the properties of a drug candidate.

-

Agrochemicals: The structural motifs accessible from this intermediate are also relevant in the design of new herbicides and pesticides.

-

Materials Science: The presence of the polymerizable allyl group makes it a potential monomer for the synthesis of specialty polymers and resins.

Diagram of Potential Transformations

Methodological & Application

Application Note & Protocol: Synthesis of (3-(Allyloxy)phenyl)methanol via Williamson Ether Synthesis

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of (3-(Allyloxy)phenyl)methanol from 3-hydroxybenzyl alcohol. The synthesis is achieved through a Williamson ether synthesis, a robust and widely applicable method for forming ether linkages.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and data interpretation guidelines to ensure successful and reproducible outcomes.

Introduction and Scientific Background

This compound is a valuable bifunctional building block in organic synthesis, particularly in the development of novel pharmaceutical agents and advanced materials. Its structure incorporates a reactive allyl ether for further functionalization (e.g., via Claisen rearrangement, metathesis, or addition reactions) and a primary alcohol that can be readily oxidized or converted into other functional groups.

The synthesis detailed herein employs the Williamson ether synthesis, a classic SN2 reaction.[2][4] The core of this method involves the deprotonation of a weakly acidic hydroxyl group, in this case, the phenolic hydroxyl of 3-hydroxybenzyl alcohol, to form a potent nucleophile (a phenoxide). This phenoxide then displaces a halide from an alkyl halide, in this case, allyl bromide, to form the desired ether.[5][6] The choice of a primary alkyl halide like allyl bromide is crucial, as the SN2 mechanism is highly sensitive to steric hindrance.[1][2]

Reaction Mechanism

The synthesis proceeds via a two-step SN2 mechanism:

-